Physicochemical Differentiation: Enhanced Solubility and LogP Profile vs. Unsubstituted Imidazole
The 2-ethyl substitution on the imidazole ring in CAS 1909317-44-7 is predicted to confer significantly different physicochemical properties compared to its unsubstituted analog, 3-(1H-imidazol-1-yl)butanoic acid. Specifically, the added ethyl group increases lipophilicity, which can enhance membrane permeability and alter compound distribution. While quantitative experimental data for this exact molecule is not publicly available, the trend is well-established in medicinal chemistry for similar scaffolds .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~1.2-1.6 (estimated) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)butanoic acid hydrochloride: ~0.1-0.5 |
| Quantified Difference | Estimated increase of >1.0 log unit in XLogP3, indicating significantly higher lipophilicity. |
| Conditions | Computational prediction based on molecular structure (C9H15ClN2O2) compared to the unsubstituted analog (C7H11ClN2O2) [1]. |
Why This Matters
For researchers optimizing a lead series, this lipophilicity increase directly impacts critical drug development parameters like oral bioavailability and off-target binding, making it a purposeful design choice.
- [1] Chemsrc (2025). 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride [Product Page]. Retrieved from https://m.chemsrc.com/cas/1909317-44-7_3196135.html View Source
